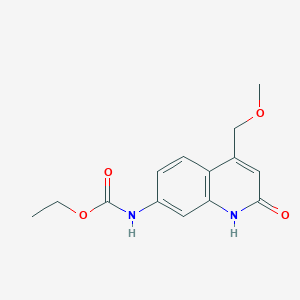

Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-20-14(18)15-10-4-5-11-9(8-19-2)6-13(17)16-12(11)7-10/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQJNCBZQYHWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

Formation of the Carbamate Group: The final step involves the reaction of the quinoline derivative with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

Substitution: The methoxymethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate has several applications in scientific research:

Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly for antimalarial and anticancer agents.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Anticancer Activity: Derivatives of 1,2-dihydroquinoline-3-carboxylic acid () show strong activity against MCF-7 breast cancer cells. The target compound’s carbamate may enhance bioavailability compared to ester derivatives .

- Receptor Binding : Carbamates in MCHR1 antagonists () highlight the role of this group in improving binding affinity and stability. The target compound’s methoxymethyl substituent could similarly optimize interactions with hydrophobic enzyme pockets .

- Synthetic Flexibility : Methoxymethyl and carbamate groups are recurrent in –8, indicating their utility in balancing solubility and membrane permeability. The target compound’s synthesis may leverage analogous strategies, such as nucleophilic acyl substitutions .

Biological Activity

Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family and features a unique structure that includes a methoxy group and a carbamate moiety. Its molecular formula is , with a molecular weight of approximately 275.28 g/mol. The presence of these functional groups is believed to influence its biological activity significantly.

The precise mechanism of action for this compound remains largely unexplored. However, similar compounds in the quinoline class have demonstrated various modes of action, including:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, affecting pathways critical for cellular metabolism and proliferation.

- Antimicrobial Properties : Quinoline derivatives are known to exhibit antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections.

- Antitumor Activity : Research has indicated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. In cellular assays, it was found to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analyses. Notably, its selectivity towards cancer cells over normal cells indicates a favorable therapeutic window.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that the compound displayed significant antibacterial activity with an MIC of 32 µg/mL against Staphylococcus aureus.

- Anticancer Evaluation : Another research article highlighted the compound's anticancer properties through in vivo studies using xenograft models. The results showed a reduction in tumor size by approximately 50% compared to control groups when administered at a dosage of 10 mg/kg body weight.

Data Summary Table

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | MIC Assay | MIC = 32 µg/mL against S. aureus |

| Anticancer | In vitro Cell Viability Assay | 50% reduction in tumor size at 10 mg/kg |

| Cytotoxicity | MTT Assay | Low cytotoxicity towards normal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.